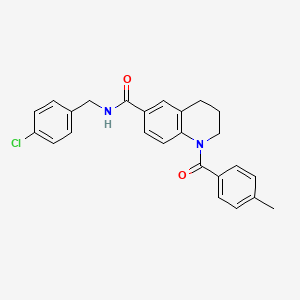![molecular formula C19H27N3O4S B7706499 1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-2-methylpiperidine](/img/structure/B7706499.png)
1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-2-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-2-methylpiperidine is a complex organic compound featuring a unique combination of functional groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the oxadiazole ring, along with the sulfonyl and piperidine moieties, contributes to its diverse chemical reactivity and biological activity.
Métodos De Preparación
The synthesis of 1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-2-methylpiperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of an amidoxime with an appropriate nitrile under acidic conditions, often using p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts.
Piperidine ring formation: The final step involves the formation of the piperidine ring, which can be achieved through a nucleophilic substitution reaction using a suitable piperidine derivative.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often incorporating continuous flow techniques and automated synthesis platforms.
Análisis De Reacciones Químicas
1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-2-methylpiperidine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can further enhance the compound’s reactivity and biological activity.
Aplicaciones Científicas De Investigación
1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-2-methylpiperidine has been explored for various scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-2-methylpiperidine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to act as a bioisostere for amides and esters, enhancing the compound’s stability and binding affinity to biological targets . The sulfonyl group can interact with enzyme active sites, potentially inhibiting their activity . Additionally, the piperidine ring may contribute to the compound’s ability to modulate receptor activity, leading to various pharmacological effects .
Comparación Con Compuestos Similares
1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-2-methylpiperidine can be compared with other similar compounds, such as:
1-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: This compound shares the oxadiazole ring but lacks the sulfonyl and piperidine moieties, resulting in different chemical reactivity and biological activity.
2,5-Di-substituted 1,3,4-oxadiazoles: These compounds feature a different oxadiazole isomer and may exhibit distinct properties and applications.
tert-Butyl 4-[(E)-But-1-en-3-yl]oxadiazole derivatives: These derivatives have variations in the substituents on the oxadiazole ring, leading to unique chemical and biological profiles.
Propiedades
IUPAC Name |
5-tert-butyl-3-[2-methoxy-5-(2-methylpiperidin-1-yl)sulfonylphenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-13-8-6-7-11-22(13)27(23,24)14-9-10-16(25-5)15(12-14)17-20-18(26-21-17)19(2,3)4/h9-10,12-13H,6-8,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYILIBUGBNCCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)OC)C3=NOC(=N3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N-propan-2-ylglycinamide](/img/structure/B7706435.png)
![5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methyl-N-propylbenzamide](/img/structure/B7706442.png)

![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)pyridin-2-amine](/img/structure/B7706455.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethylphenyl)propanamide](/img/structure/B7706462.png)
![3-(4-fluorophenyl)-N-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7706463.png)
![2-(4-chlorophenylsulfonamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B7706470.png)

![N-(2-methoxy-5-methylphenyl)-N'-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide](/img/structure/B7706490.png)
![3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide](/img/structure/B7706501.png)
![2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-cyclohexylacetamide](/img/structure/B7706509.png)

